molecular formula C25H30ClN3O4S B2368103 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1396710-27-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No. B2368103
CAS RN: 1396710-27-2
M. Wt: 504.04
InChI Key: XIEJXFWWFADBNW-UHFFFAOYSA-N
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Description

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride” is a compound that is likely to be a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various substitutions and coupling reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed based on their density, pKa, and other properties .

Scientific Research Applications

Antimicrobial Activity

  • Microwave-Assisted Synthesis for Antimicrobial Activity : Utilizing microwave irradiation, a variety of related compounds were synthesized, showing significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis and Biological Activities

  • Novel Syntheses for Potential Therapeutic Applications : Various novel syntheses have been developed, producing compounds for potential use as anti-inflammatory, analgesic, and anticancer agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Cytotoxic Activity in Cancer Research : Specific derivatives have demonstrated potent cytotoxicity against certain cancer cell lines, indicating potential for antineoplastic applications (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
  • Synthesis and Characterization for Antimicrobial Evaluation : Certain derivatives have been synthesized and characterized, displaying promising antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Properties

Antimicrobial Agents

  • Investigation into Antimicrobial Activity : Research into derivatives of this compound has revealed antibacterial and antifungal effects, suggesting potential use in treating infections (Basavarajaiah & Mruthyunjayaswamy, 2008).

Miscellaneous Applications

  • Diuretic Activity : Some derivatives have been tested for diuretic activity, with certain compounds showing promising results (Yar & Ansari, 2009).

Mechanism of Action

Future Directions

Thiazoles have been the subject of much research in recent decades due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S.ClH/c1-16-8-9-17(2)23-21(16)26-25(33-23)28(11-10-27-12-14-30-15-13-27)24(29)22-18(3)31-19-6-4-5-7-20(19)32-22;/h4-9,18,22H,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJXFWWFADBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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